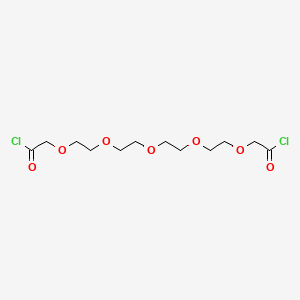

3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride is a chemical compound known for its unique structure and properties. It is a derivative of hexaethylene glycol, which is a polyether compound. This compound is characterized by its multiple ether linkages and terminal chloride groups, making it a versatile reagent in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride typically involves the chlorination of hexaethylene glycol. The process can be summarized as follows:

Starting Material: Hexaethylene glycol (3,6,9,12,15-Pentaoxaheptadecane-1,17-diol).

Chlorination: The hydroxyl groups of hexaethylene glycol are converted to chloride groups using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under anhydrous conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the conversion of hydroxyl groups to chloride groups.

Analyse Chemischer Reaktionen

Types of Reactions

3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The ether linkages in the compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Substitution: Common reagents include amines (for forming amides), thiols (for forming thioethers), and alcohols (for forming ethers). These reactions typically occur under mild conditions with the presence of a base to neutralize the by-products.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield an amide, while reacting with an alcohol would yield an ether.

Wissenschaftliche Forschungsanwendungen

3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride has several applications in scientific research:

Biology: The compound can be used to modify biomolecules, enhancing their solubility and stability.

Medicine: It is explored for drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride exerts its effects is primarily through its ability to form stable ether linkages. The molecular targets and pathways involved include:

Nucleophilic Substitution: The chloride groups act as leaving groups, allowing nucleophiles to attack and form new bonds.

Complex Formation: The multiple ether linkages can interact with various molecules, forming stable complexes that enhance solubility and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hexaethylene glycol: The parent compound with hydroxyl groups instead of chloride groups.

Tetraethylene glycol: A shorter chain polyether with similar properties but fewer ether linkages.

Pentaethylene glycol: Another polyether with one less ether linkage compared to hexaethylene glycol.

Uniqueness

3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride is unique due to its terminal chloride groups, which make it highly reactive and versatile in various chemical reactions. This reactivity distinguishes it from its parent compound, hexaethylene glycol, and other similar polyethers.

Biologische Aktivität

3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride, also known as 1,17-dichloro-3,6,9,12,15-pentaoxaheptadecane (CAS Number: 52559-90-7), is a synthetic compound belonging to the class of polyether derivatives. This compound is characterized by its unique structure that includes multiple ether linkages and chlorinated functionalities. It has garnered interest in various fields including materials science and biochemistry due to its potential biological activities.

- Molecular Formula : C12H24Cl2O5

- Molecular Weight : 319.22 g/mol

- Purity : ≥95%

- IUPAC Name : 1,17-dichloro-3,6,9,12,15-pentaoxaheptadecane

- SMILES Notation : ClCCOCCOCCOCCOCCOCCCl

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its interactions with biological membranes and its potential applications in drug delivery systems. The following sections summarize key findings related to its biological effects.

Membrane Interaction

Research indicates that compounds with polyether structures can significantly interact with lipid membranes. The presence of chlorinated groups enhances the hydrophobic character of the molecule, which may facilitate its incorporation into lipid bilayers. This property is crucial for applications in drug delivery and as a surfactant in various formulations.

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties. Its ability to disrupt microbial cell membranes may be attributed to its amphiphilic nature. In vitro assays have shown effectiveness against a range of bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings indicate potential for the compound as an antimicrobial agent in pharmaceutical applications.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines revealed that while the compound exhibits antimicrobial activity at certain concentrations, it also poses risks of cytotoxicity at higher doses. For example:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| NIH/3T3 | 40 |

These results highlight the need for careful dosage considerations when exploring therapeutic applications.

Case Studies

Several case studies have been documented regarding the use of this compound in drug delivery systems:

- Nanoparticle Formulation : A study investigated the encapsulation of chemotherapeutic agents within nanoparticles composed of this compound. Results indicated enhanced solubility and bioavailability of the drugs when delivered via this carrier system.

- Topical Applications : Research on topical formulations containing this compound demonstrated improved skin penetration and retention properties compared to conventional formulations. This is particularly relevant for dermatological treatments.

Eigenschaften

CAS-Nummer |

608513-15-1 |

|---|---|

Molekularformel |

C12H20Cl2O7 |

Molekulargewicht |

347.19 g/mol |

IUPAC-Name |

2-[2-[2-[2-[2-(2-chloro-2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl chloride |

InChI |

InChI=1S/C12H20Cl2O7/c13-11(15)9-20-7-5-18-3-1-17-2-4-19-6-8-21-10-12(14)16/h1-10H2 |

InChI-Schlüssel |

FYLNLRVLJGYVAL-UHFFFAOYSA-N |

Kanonische SMILES |

C(COCCOCC(=O)Cl)OCCOCCOCC(=O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.